molecular formula C17H19NO2 B13352307 N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine CAS No. 355815-74-6

N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine

Cat. No.: B13352307
CAS No.: 355815-74-6
M. Wt: 269.34 g/mol
InChI Key: QZEZWZXTAIGYBG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylbenzyl)amine is an organic compound that features a benzodioxole ring and a dimethylbenzylamine moiety. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2,4-dimethylbenzylamine under reductive amination conditions. Common reagents for this reaction include sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding nitro or carbonyl compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated amine products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylbenzyl)amine depends on its specific biological target. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The benzodioxole ring and dimethylbenzylamine moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • N-(2,4-dimethylbenzyl)-N-methylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenethyl)amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylbenzyl)amine is unique due to the combination of the benzodioxole ring and the dimethylbenzylamine moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

355815-74-6

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethylphenyl)methyl]methanamine

InChI

InChI=1S/C17H19NO2/c1-12-3-5-15(13(2)7-12)10-18-9-14-4-6-16-17(8-14)20-11-19-16/h3-8,18H,9-11H2,1-2H3

InChI Key

QZEZWZXTAIGYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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